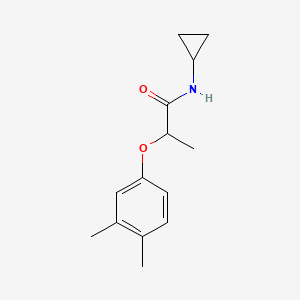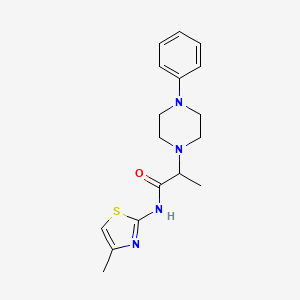
2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone
Overview
Description
2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. DCQ is a heterocyclic organic compound that belongs to the quinazolinone family, which has been widely studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit the activity of protein kinase CK2, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has also been shown to induce apoptosis, which is a programmed cell death that is important for the prevention of cancer. In addition, 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has been shown to inhibit viral replication by targeting various viral enzymes.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone is also stable under various experimental conditions, which makes it suitable for long-term experiments. However, 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone also has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone also has potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone. One direction is to further investigate its anti-inflammatory and anti-cancer activities, as well as its potential use in treating neurological disorders. Another direction is to study the structure-activity relationship of 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone and its analogs, which can provide insights into the mechanism of action and lead to the development of more potent compounds. Additionally, the use of 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone as a tool compound for studying various enzymes and signaling pathways can also be explored.
Scientific Research Applications
2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has been used in various scientific research applications due to its pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 2-(2,4-dichlorophenyl)-3-phenyl-4(3H)-quinazolinone has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O/c21-13-10-11-15(17(22)12-13)19-23-18-9-5-4-8-16(18)20(25)24(19)14-6-2-1-3-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGRSLSJRHXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-3-phenylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide](/img/structure/B4653382.png)

![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)


![4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4653423.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4653430.png)


![5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4653463.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide](/img/structure/B4653468.png)

![3-isobutyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4653481.png)
![7-(2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B4653486.png)